![molecular formula C7H4ClN3O2 B2992484 6-氯-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1505900-70-8](/img/structure/B2992484.png)

6-氯-1H-吡唑并[3,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

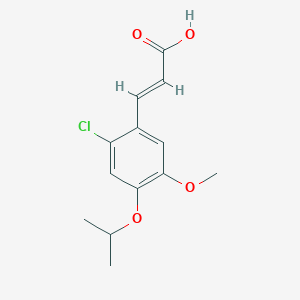

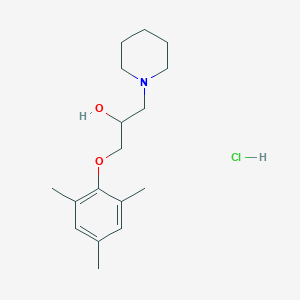

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid presents two possible tautomeric forms: the 1H- and 2H-isomers . The 1H- and 2H-pyrazolo[3,4-b]pyridines are the possible fusions of a pyrazole and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been reported in numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C6H4ClN3, and its molecular weight is 153.57 .

科学研究应用

医药化学应用

“6-氯-1H-吡唑并[3,4-b]吡啶-4-羧酸”是开发新药时感兴趣的化合物。其独特的结构使其成为合成具有潜在治疗效果的衍生物的宝贵支架。例如,该化合物的衍生物已被探索其降压活性,如 MK-672,在动物研究中显示出显着的降压效果(Okun、Maibach 和 Gates,1971) Okun 等人,1971。

药理学应用

在药理学中,该化合物的衍生物被研究其与各种受体的结合亲和力,例如转运蛋白 (TSPO)。例如,比较使用该化合物衍生物进行 TSPO 成像的研究显示出预测胶质母细胞瘤(一种脑肿瘤)进展的前景,表明其在临床环境中的潜在用途(Jensen 等人,2015) Jensen 等人,2015。

环境科学应用

研究还深入探讨了与“6-氯-1H-吡唑并[3,4-b]吡啶-4-羧酸”在结构上相关的化合物(例如拟除虫菊酯和拟除虫菊酯代谢物)的环境影响和接触。这些研究对于了解人类和生态对这些化学物质的接触至关重要,这些化学物质被广泛用作杀虫剂。对人群中拟除虫菊酯尿代谢物的研究提供了接触水平的见解,有助于评估潜在的健康风险(Wielgomas,2013;Lin 等人,2020) Wielgomas,2013;Lin 等人,2020。

作用机制

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine class have been associated with various biological activities .

Mode of Action

It’s known that the pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Result of Action

Similar compounds have been associated with various biological activities .

属性

IUPAC Name |

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEICUOGPUURNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

amino]acetic acid](/img/structure/B2992408.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)

![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)